molecular formula C9H9BrN2O2 B14811938 6-Bromo-5-cyclopropoxypicolinamide

6-Bromo-5-cyclopropoxypicolinamide

Cat. No.: B14811938
M. Wt: 257.08 g/mol
InChI Key: HASBLZGKHBDQJD-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a cyclopropoxy group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 5-cyclopropoxypyridine-2-carboxamide using bromine in acetic acid . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 6-Bromo-5-cyclopropoxypicolinamide may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-5-cyclopropoxypicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Molecular docking studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-cyclopropoxypicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a cyclopropoxy group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H9BrN2O2/c10-8-7(14-5-1-2-5)4-3-6(12-8)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

HASBLZGKHBDQJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)N)Br

Origin of Product

United States

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